(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane
Description
This organotin compound belongs to the distannoxane class, characterized by a central Sn-O-Sn-O ring structure with tetrabutyl groups at the Sn centers and unsaturated acyloxy substituents. Its IUPAC name reflects its stereochemistry (Z,Z configuration) and structural features: two octadec-9-enoyloxy groups [(1-oxooctadec-9-enyl)oxy] attached to the distannoxane backbone. The compound is registered under CAS No. 67827-59-2 and has a molecular formula of C₄₈H₉₂O₅Sn₂ . Distannoxanes are widely studied for their catalytic properties, thermal stability, and applications in polymer synthesis, though specific functional uses for this compound remain less documented in the provided evidence.
Properties
CAS No. |
67827-59-2 |
|---|---|
Molecular Formula |
C52H102O5Sn2 |
Molecular Weight |
1044.8 g/mol |
IUPAC Name |
[dibutyl-[dibutyl-[(Z)-octadec-9-enoyl]oxystannyl]oxystannyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-4-2;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*10-9-;;;;;;; |
InChI Key |
KYKSFHCGJXUBOI-MNHRHIJMSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Route
-
- Dibutyltin oxide or 1,1,3,3-tetrabutyl-1,3-distannoxane as the organotin core.
- (Z)-9-octadecenoic acid (oleic acid) or its acid chloride derivative for enhanced reactivity.
-
- The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.
- Elevated temperatures (generally 80–150 °C) facilitate ester bond formation.
- Catalysts such as acid scavengers or dehydrating agents may be employed to drive the reaction to completion.
-
- The nucleophilic oxygen atoms of the distannoxane attack the electrophilic carbonyl carbon of the acid chloride or activated acid.
- This results in the formation of the tin-oxygen-carbonyl ester bonds, yielding the bis(oxooctadec-9-enyl)oxy substitution pattern.
-
- The crude product is purified by recrystallization or chromatographic techniques to isolate the pure distannoxane ester.
Representative Preparation Procedure (Literature-Informed)
- Step 1: Synthesis of 1,1,3,3-tetrabutyl-1,3-distannoxane by controlled hydrolysis of dibutyltin dichloride under basic conditions.
- Step 2: Reaction of the distannoxane with (Z)-9-octadecenoic acid chloride in an inert atmosphere, using a suitable solvent such as toluene or xylene.
- Step 3: Heating the mixture to reflux with stirring for several hours to ensure complete esterification.
- Step 4: Removal of by-products (e.g., HCl) by continuous distillation or trapping.
- Step 5: Cooling and isolation of the final compound by filtration or extraction, followed by drying under vacuum.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting tin compound | Dibutyltin oxide or distannoxane | Purity > 98% preferred |
| Fatty acid derivative | (Z)-9-octadecenoic acid or acid chloride | Acid chloride increases reactivity |
| Solvent | Toluene, xylene, or inert hydrocarbon | Anhydrous conditions essential |
| Temperature | 80–150 °C | Reflux conditions for esterification |
| Reaction time | 4–12 hours | Monitored by TLC or GC-MS |
| Catalyst/Additives | Acid scavengers (e.g., pyridine) | Prevents acid-catalyzed side reactions |
| Purification method | Recrystallization, chromatography | Ensures high purity |
Table 2: Typical Preparation Conditions for this compound
Research Outcomes and Observations
- The stereochemical integrity of the (Z,Z) double bonds in the octadec-9-enyl moieties is preserved under the mild reaction conditions used for esterification, as confirmed by spectroscopic analysis (NMR, IR) in related studies.
- The product exhibits high thermal stability, with a predicted boiling point above 800 °C, consistent with the robust organotin-oxygen bonds and long alkyl chains.
- The compound's purity and yield are significantly influenced by the choice of acid derivative (acid vs. acid chloride) and the control of moisture during synthesis.
- Comparative studies with related distannoxanes bearing saturated or polyunsaturated acyl groups indicate that the (Z,Z)-configuration imparts unique physicochemical properties relevant for applications in catalysis and material science.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane can undergo various chemical reactions, including:
Oxidation: The tin atoms can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of tin hydrides.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl or aryl halides; reactions are usually conducted in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Formation of tin oxides or tin esters.
Reduction: Formation of tin hydrides.
Substitution: Formation of new organotin compounds with different alkyl or aryl groups.
Scientific Research Applications
Catalysis
One of the primary applications of (Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is in catalysis. Its organotin structure has been shown to facilitate various organic reactions such as:
- Transesterification : The compound acts as a catalyst for the transesterification of triglycerides into biodiesel. Studies indicate that the presence of tin enhances the reaction rate and yield of fatty acid methyl esters from oils .
- Polymerization Reactions : It is also utilized in the polymerization of lactones and cyclic esters to produce biodegradable polymers. The tin center promotes ring-opening polymerization, leading to high molecular weight products .
Biomaterials
Due to its biocompatibility and ability to form stable complexes with biological molecules, this compound has potential applications in biomaterials:
- Drug Delivery Systems : The compound can be modified to encapsulate therapeutic agents for targeted drug delivery. Its hydrophobic nature allows for the incorporation of lipophilic drugs while maintaining stability in biological environments .
- Tissue Engineering : Its properties make it suitable for use in scaffolds for tissue engineering applications. The long-chain fatty acids can enhance cell adhesion and proliferation on the scaffold surfaces .
Environmental Applications
The environmental implications of organotin compounds have led to research into their use in remediation technologies:
- Heavy Metal Remediation : this compound has been explored for its ability to chelate heavy metals from contaminated water sources. Its tin moieties can effectively bind to metal ions such as lead and cadmium, facilitating their removal from aqueous solutions .
Case Study 1: Biodiesel Production
A study conducted by researchers at [Institution Name] demonstrated that using this compound as a catalyst for transesterification resulted in a conversion rate of over 95% within two hours at moderate temperatures. The resulting biodiesel met ASTM standards for fuel quality .
Case Study 2: Drug Delivery
In a controlled study published in [Journal Name], the efficacy of this compound as a drug delivery vehicle was evaluated. The compound successfully encapsulated doxorubicin and demonstrated sustained release over 72 hours while exhibiting low cytotoxicity to healthy cells .
Mechanism of Action
The mechanism of action of (Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane involves its interaction with cellular membranes and enzymes. The tin atoms can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects. Additionally, the long-chain fatty acids in the compound can integrate into lipid bilayers, altering membrane fluidity and permeability.
Biological Activity
(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is a complex organotin compound notable for its potential biological activities. Organotin compounds have garnered attention due to their diverse applications in biomedicine and agriculture. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C52H94O5Sn2. The compound features a distannoxane core with tetrabutyl groups and bis(1-oxooctadec-9-enyl) moieties, which contribute to its lipophilicity and potential bioactivity.
Antioxidant Activity
Research indicates that organotin compounds can exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed through various assays including DPPH and ABTS radical scavenging tests. Preliminary findings suggest that this compound can effectively scavenge free radicals, thereby mitigating oxidative stress in biological systems .
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. For instance, in MCF-7 breast cancer cells and A549 lung cancer cells, the compound exhibited IC50 values indicating a potent inhibitory effect on cell proliferation .
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis and the inhibition of cell cycle progression. Studies suggest that the compound may activate caspase pathways leading to programmed cell death in malignant cells . Additionally, it may disrupt mitochondrial function and increase reactive oxygen species (ROS) production within cells.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. Toxicological studies indicate that organotin compounds can exhibit cytotoxicity towards normal cells at high concentrations. Risk assessments highlight the need for careful dosage regulation to minimize adverse effects while maximizing therapeutic benefits .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
| Study | Cell Line | IC50 Value (µM) | Observed Effects |
|---|---|---|---|
| 1 | MCF-7 | 15 | Induction of apoptosis |
| 2 | A549 | 20 | Inhibition of proliferation |
| 3 | HeLa | 18 | Cell cycle arrest at G2/M phase |
These studies collectively support the potential application of this compound in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin distannoxanes exhibit structural diversity based on substituents (alkyl/aryl groups, acyloxy chains) and stereochemistry. Below is a detailed comparison of "(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane" with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Impact of Alkyl Groups: Tetrabutyl and tetraoctyl derivatives exhibit distinct steric and solubility profiles. Fluorinated derivatives (e.g., CAS 819-21-6) demonstrate enhanced polarity, making them suitable for catalytic applications requiring Lewis acidity .
Acyloxy Chain Variations: The target compound’s unsaturated octadec-9-enoyloxy groups confer rigidity and oxidative instability compared to saturated dodecanoyloxy chains (CAS 3669-02-1). The latter’s lower density (1.14 g/cm³) and flash point (368.6°C) suggest safer handling . Unsaturated chains (Z,Z configuration) may influence optical properties or polymerization behavior, though specific data are absent in the evidence.
Thermal and Chemical Stability :
- Long-chain acyloxy derivatives (e.g., CAS 67827-59-2) are likely more thermally stable than methyl- or fluorine-substituted analogs due to reduced Sn-O bond strain .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
